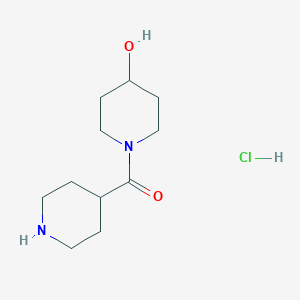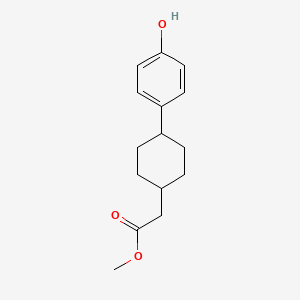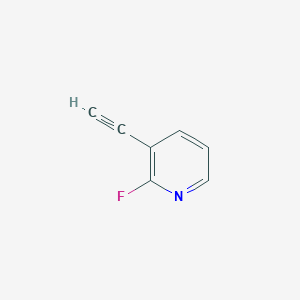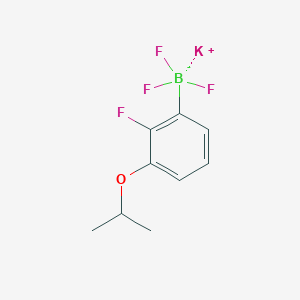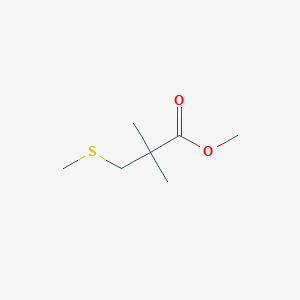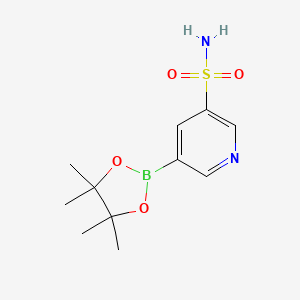
5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridina-3-sulfonamida
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Fármacos
Este compuesto se utiliza en la síntesis de moléculas biológicamente activas. Por ejemplo, sirve como intermedio en la creación de crizotinib, un fármaco utilizado en la terapia contra el cáncer . El grupo ácido bórico del compuesto es particularmente útil en reacciones de acoplamiento cruzado, que son fundamentales para construir estructuras orgánicas complejas que se encuentran en los productos farmacéuticos.
Ciencia de los Materiales: Desarrollo de Polímeros
En la ciencia de los materiales, este compuesto contribuye al desarrollo de nuevos copolímeros. Está involucrado en la síntesis de materiales con propiedades ópticas y electroquímicas específicas, que son esenciales para crear materiales avanzados para dispositivos electrónicos .
Síntesis Orgánica: Reacciones de Acoplamiento Cruzado
“5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridina-3-sulfonamida” es un reactivo valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, un método ampliamente utilizado para formar enlaces carbono-carbono en la síntesis orgánica . Este proceso es fundamental para la construcción de compuestos orgánicos complejos, incluidos productos naturales, productos farmacéuticos y polímeros.
Mecanismo De Acción
Target of Action
The negative charges gathered around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack .
Mode of Action
It’s known that the compound can participate in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.
Biochemical Pathways
Given its potential role in borylation reactions, it may influence pathways involving the modification of benzylic c-h bonds .
Análisis Bioquímico
Biochemical Properties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can act as a ligand for specific proteins, altering their conformation and function . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Furthermore, it can alter metabolic pathways by interacting with key enzymes, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding how the compound modulates biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide in laboratory settings are influenced by its stability and degradation over time . Studies have shown that the compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways . At higher doses, toxic or adverse effects can occur, including disruptions in cellular function and metabolic imbalances . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence metabolic flux and alter the levels of specific metabolites . For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and biosynthesis . Understanding these metabolic pathways is essential for elucidating the compound’s broader biochemical effects.
Transport and Distribution
Within cells and tissues, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution . These processes are crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism . Understanding the subcellular localization is essential for elucidating the compound’s precise mechanisms of action.
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-5-9(7-14-6-8)19(13,15)16/h5-7H,1-4H3,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVRJGOWCXXVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726168 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083326-26-4 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



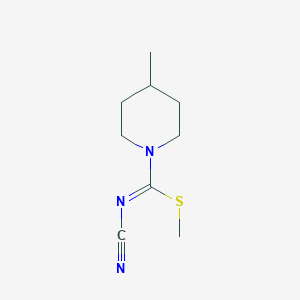
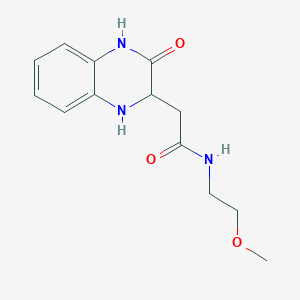
![3-[(4-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B1456611.png)

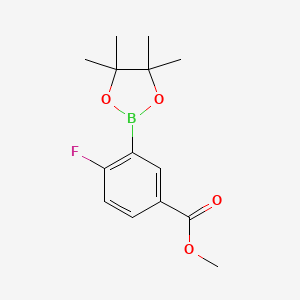
![N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456615.png)

